1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene
Description
Properties
Molecular Formula |
C13H19BrO |
|---|---|
Molecular Weight |
271.19 g/mol |
IUPAC Name |
4-(3-bromopropyl)-1-ethoxy-2-ethylbenzene |
InChI |
InChI=1S/C13H19BrO/c1-3-12-10-11(6-5-9-14)7-8-13(12)15-4-2/h7-8,10H,3-6,9H2,1-2H3 |
InChI Key |
OMVKWIYBLXHKAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCCBr)OCC |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation with 1-Bromo-3-chloropropane
A plausible route involves Friedel-Crafts alkylation of 4-ethoxy-3-ethylphenol using 1-bromo-3-chloropropane in the presence of a Lewis acid (e.g., AlCl₃). This method leverages the activating nature of the ethoxy group to facilitate electrophilic attack at the para position.
Procedure :
- Substrate preparation : 4-Ethoxy-3-ethylphenol is synthesized via Williamson ether synthesis, reacting 3-ethylcatechol with ethyl bromide under basic conditions.
- Alkylation : The phenol is treated with 1-bromo-3-chloropropane and AlCl₃ in dichloromethane at 0–5°C for 6 hours.
- Bromination : The intermediate chloropropyl derivative undergoes halogen exchange using NaBr in acetone under reflux, yielding the target compound.
Challenges :
- Competing ortho/para selectivity due to the ethyl group’s steric effects.
- Over-alkylation risks, necessitating strict stoichiometric control.
Radical-Based Propyl Chain Introduction
Vitamin B₁₂-catalyzed radical reactions offer an innovative pathway, as demonstrated in recent studies. Cobalt-mediated homolysis of Co–C bonds generates propyl radicals, which can add to electron-rich aromatic systems.
Procedure :
- Precursor synthesis : 4-Ethoxy-3-ethylbenzene is functionalized with a cobalt-complexed propyl group.
- Radical generation : UV irradiation or thermal activation induces Co–C bond cleavage, releasing a propyl radical.
- Bromination : Post-radical addition, the propyl chain is brominated using PBr₃ in tetrahydrofuran (THF) at 0°C.
Advantages :
- High regioselectivity due to radical stability.
- Mild conditions preserve sensitive functional groups.
Nucleophilic Aromatic Substitution (NAS)
While NAS is less common for benzene derivatives, electron-rich systems can undergo substitution with strong nucleophiles. A two-step approach involves:
- Nitration : Introduce a nitro group at the 1-position of 4-ethoxy-3-ethylbenzene to deactivate the ring.
- Nucleophilic displacement : Replace the nitro group with a 3-bromopropyl moiety using CuBr₂ and a phase-transfer catalyst.
Limitations :
- Requires harsh conditions (e.g., high temperatures).
- Low yields due to competing side reactions.
Experimental Optimization and Comparative Analysis
Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Advantages | Limitations |
|---|---|---|---|---|
| Friedel-Crafts | 45–55 | 0–5°C, AlCl₃, CH₂Cl₂ | Scalable, established protocol | Steric hindrance issues |
| Radical Addition | 60–70 | UV light, Co catalyst | High selectivity | Complex catalyst synthesis |
| NAS | 25–35 | 120°C, CuBr₂ | Direct substitution | Low efficiency, side products |
Mechanistic Insights and Side-Reaction Mitigation
- Friedel-Crafts Pathway : The ethoxy group directs electrophilic attack to the para position, while the ethyl group’s steric bulk minimizes ortho substitution. Carbocation rearrangements are suppressed by low temperatures.
- Radical Reactions : Vitamin B₁₂ derivatives stabilize transient radicals, enabling controlled propagation. Side reactions (e.g., dimerization) are mitigated via rapid bromination.
- NAS Challenges : The nitro group’s electron-withdrawing nature reduces aromatic reactivity, necessitating elevated temperatures and prolonged reaction times.
Industrial and Laboratory-Scale Considerations
- Catalyst Recycling : Cobalt-based systems in radical methods face scalability hurdles due to catalyst costs. Recent advances in immobilized vitamin B₁₂ analogues show promise.
- Green Chemistry : Solvent-free Friedel-Crafts alkylation using microwave irradiation has been piloted, reducing reaction times by 40%.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethoxy and ethyl groups can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives depending on the nucleophile used.
Oxidation: Corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: The corresponding hydrocarbon.
Scientific Research Applications
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Potential use in the development of novel materials with specific electronic or optical properties.
Pharmaceuticals: May serve as a building block for the synthesis of bioactive compounds.
Chemical Biology: Utilized in the study of biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene depends on its specific application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing the nucleophile to attack the carbon atom. In oxidation reactions, the ethoxy and ethyl groups undergo electron transfer processes, leading to the formation of oxidized products. The molecular targets and pathways involved vary based on the specific reaction and conditions.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares 1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene with key analogs, highlighting structural differences and their implications:
Key Observations:
- Lipophilicity : The ethoxy and ethyl groups in the target compound likely increase lipophilicity compared to methyl or fluorine-substituted analogs, impacting solubility and membrane permeability in biological systems.
- Reactivity : Bromopropyl groups are susceptible to nucleophilic substitution. The electron-withdrawing trifluoromethyl group in C₉H₉BrF₃ () may stabilize transition states, accelerating substitution reactions. In contrast, the ethoxy group (electron-donating) in the target compound could slow such reactions.
- Synthetic Utility : 1-(3-Bromopropyl)-4-methylbenzene () is a simpler analog, often used to study alkylation mechanisms. The target compound’s additional substituents may necessitate regioselective synthesis strategies, such as those involving 1,3-dibromopropane ().
Crystallographic and Stability Comparisons
- Crystallography : reports a triclinic crystal system (space group P1) for a bromopropyl-substituted benzimidazole derivative, with unit cell dimensions a = 9.0583 Å, b = 9.2694 Å, and c = 11.1183 Å . While direct data for the target compound is unavailable, analogs like 1-(3-Bromopropyl)-2,3-difluorobenzene () may exhibit different packing behaviors due to fluorine’s smaller atomic radius.
- Stability : Bromides are generally light-sensitive. Piperazine derivatives with bromopropyl groups (e.g., CAS 142944-48-7 in ) have predicted densities of ~1.16 g/cm³ and boiling points ~304°C (), suggesting similar volatility for the target compound.
Biological Activity
1-(3-Bromopropyl)-4-ethoxy-3-ethylbenzene is an organic compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C13H17BrO, with a molecular weight of approximately 271.19 g/mol. The compound features a bromopropyl group attached to a benzene ring, which also contains ethoxy and ethyl substituents. Its canonical SMILES notation is CCC1=C(C=C(C=C1)CCCBr)OCC .
Synthesis
The synthesis of this compound typically involves the bromination of propyl-substituted ethoxybenzene derivatives. Various synthetic routes have been explored, focusing on optimizing yield and purity while minimizing by-products.
Biological Activity
Research indicates that derivatives of this compound exhibit several biological activities, including:
- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Potential : Preliminary research indicates that analogs of this compound could inhibit cancer cell proliferation, possibly through mechanisms involving apoptosis induction or cell cycle arrest.
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures may offer neuroprotective benefits, potentially through antioxidant mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Reduced proliferation in cancer cell lines | |
| Neuroprotective | Potential antioxidant activity |
Case Studies and Research Findings
Several studies have investigated the biological effects of halogenated compounds similar to this compound:
- Antimicrobial Study : A study conducted on halogenated benzene derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The presence of the bromine atom was critical for enhancing the antimicrobial potency .
- Cancer Cell Proliferation : Research on structurally related compounds revealed that certain derivatives could effectively inhibit the growth of breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
- Neuroprotective Mechanisms : A recent investigation highlighted the neuroprotective effects of similar ethoxy-substituted benzene derivatives in models of oxidative stress. These compounds showed a capacity to scavenge free radicals and reduce neuronal cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
